
(2,6-Dimethylmorpholin-4-yl)(5-nitrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE is a complex organic compound with a molecular formula of C11H16N4O4 It is known for its unique structural features, which include a morpholine ring substituted with dimethyl groups and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 5-nitro-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
(2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The morpholine ring may also interact with biological macromolecules, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: This compound shares a similar structural framework but differs in the substitution pattern on the aromatic ring.
(2,6-DIMETHYLMORPHOLINO)(5-NITRO-1-BENZOTHIOPHEN-2-YL)METHANONE: Another structurally related compound with a benzothiophene moiety instead of a furan ring.
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(5-NITRO-2-FURYL)METHANONE is unique due to its specific combination of a morpholine ring and a nitrofuran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O5 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C11H14N2O5/c1-7-5-12(6-8(2)17-7)11(14)9-3-4-10(18-9)13(15)16/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
HHMVWMCEDGWZPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


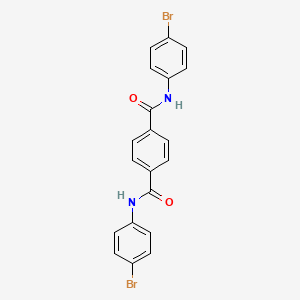
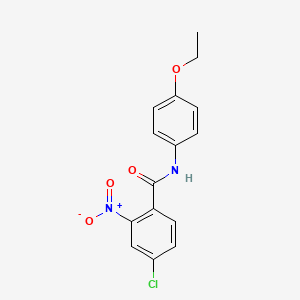
![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11021344.png)
![N-(2-methoxy-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11021364.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11021369.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11021375.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11021380.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021398.png)
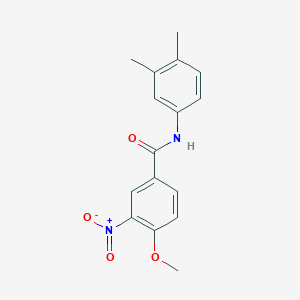
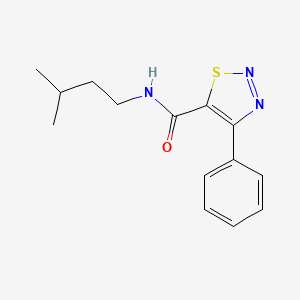

![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine](/img/structure/B11021419.png)
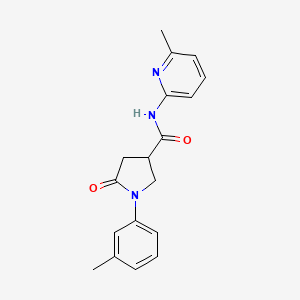
![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
